AMC is predominantly used in the following areas:
Here are specific methodologies for key applications utilizing AMC:
Protocol 1: Using AMC for Tissue Histopathology [4]
This protocol uses AMC as a fluorescent dye for tissue analysis.
| Step | Description | Key Parameters |
|---|---|---|
| 1. Solution Prep | Prepare stock (10 mg/mL in DMSO); Working solution: 25 µL stock + 2.5 mg 2-pyridine borane in 50 mL citric acid (1 mg/mL). | Store stock at room temperature in the dark. |
| 2. Tissue Prep | Dewax and hydrate tissue slices; Oxidize in 0.5% (w/v) periodic acid for 10 minutes. | Rinse with distilled water after oxidation. |
| 3. Staining | Stain slices with AMC working solution for 10 minutes. | - |
| 4. Counterstaining | Rinse with water; Counterstain with Mayer's hematoxylin (1 min); Wash in warm tap water (5 min); Immerse in Eosin Y (diluted 3:1 with 95% ethanol) for 2 mins. | - |
| 5. Mounting & Imaging | Rinse, dehydrate, clear, mount with non-fluorescent medium; Image with fluorescence microscope. | Excitation: 385 nm; Filter set: BP390/40, BS420, BP450/40. |
Protocol 2: Using an AMC-based Substrate for Enzyme Activity Detection [4]
This is a general workflow for detecting hydrolytic enzyme activity using a substrate conjugated to AMC.
Flowchart of enzyme activity detection using an AMC-conjugated substrate.
| Step | Description | Key Parameters |
|---|---|---|
| 1. Substrate Prep | Prepare substrate solution in suitable buffer (e.g., 0.05 M Tris, pH 7.0). | Can be stored at -20°C for up to 3 months. |
| 2. Reaction | Add enzyme to the substrate solution to initiate hydrolysis. | - |
| 3. Detection | Measure the increase in fluorescence over time. | Excitation: ~380 nm; Emission: ~460 nm (Blue). |
For optimal results and safety, please adhere to the following guidelines:
AMC's utility stems from its excellent fluorescent properties and its role as a versatile chemical scaffold. Whether you are quantifying enzyme kinetics, developing new detection methods for diagnostics, or designing novel multi-target drugs, AMC provides a reliable and well-established tool for your research.
7-Amino-4-methylcoumarin (also known as Coumarin 120) is a derivative of coumarin with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.2 g/mol [1]. It is characterized by a benzopyrone ring system substituted with an amino group at the 7-position and a methyl group at the 4-position [1] [2]. Its key property is strong blue fluorescence, with an excitation wavelength of 351 nm and an emission wavelength of 430 nm [2].
An improved synthetic route involves a three-step process from m-aminophenol, proceeding through m-(N-methoxycarbonylamino)phenol to 7-(N-methoxycarbonylamino)-4-methylcoumarin, and finally to the title compound in high yield after heating with concentrated alkali and acidification [3].
AMC demonstrates significant potential as a novel antitubercular agent [4].
| Property | Finding/Value |
|---|---|
| MIC against M. tuberculosis H37Rv | 1 mg/L [4] |
| MIC against MDR Clinical Isolate | 1 mg/L [4] |
| Cytotoxicity (Selectivity Index) | >100 [4] |
| Proposed Mechanism of Action | Targets the bacterial cell wall; potential inhibition of mycolic acid synthesis [4] |
| Synergy | Acts synergistically with front-line drugs isoniazid and rifampicin [4] |
The proposed mechanism involves attacking the mycobacterial cell wall. Electron microscopy of treated samples revealed cell wall damage, and fluorescence microscopy suggested that mycolic acid is a potential target of action [4].
A primary application of AMC is in developing chromogenic and fluorogenic substrates for proteases [5]. Proteases cleave the amide bond between a specific amino acid/peptide and AMC, releasing the fluorescent AMC molecule and allowing real-time monitoring of enzyme activity [5]. It is widely used to study enzyme kinetics and for high-throughput screening of enzyme inhibitors [6] [5].
The synthesis of these conjugates is challenging due to the poor nucleophilicity of the 7-amino group in AMC. An efficient method uses a selenocarboxylate/azide amidation strategy, reacting a protected amino selenocarboxylate with 7-azido-4-methylcoumarin to produce aminoacyl-AMC derivatives in excellent yields [5].
The following methodology was used to characterize AMC's antitubercular activity [4]:
A general workflow for using AMC-conjugated substrates is as follows [2]:
Although AMC itself did not stimulate melanin production, a study on its derivative, 6-methoxy-4-methylcoumarin (6M-4MC), provides insight into how coumarins can modulate the melanogenesis signaling pathway [7]. The proposed mechanism is illustrated below.
Mechanism of 6M-4MC in melanogenesis via ERK, AKT, and GSK3β/β-catenin pathways [7]
This compound is a multifaceted compound. Its strong and well-characterized fluorescence makes it an invaluable tool in biochemistry for probing enzyme activity. More notably, its potent and specific antitubercular activity against both drug-susceptible and multidrug-resistant strains positions it as a promising novel drug candidate [4]. The initial study clearly demonstrated its in vitro efficacy and proposed a cell-wall-targeting mechanism [4]. As the researchers concluded, further studies are warranted to establish its in vivo efficacy and therapeutic potential [4] [8].
| Coumarin Type / Derivative | Key Structural Features | Excitation/Emission (nm) | Primary Applications | Key Characteristics |
|---|---|---|---|---|
| 7-Hydroxycoumarin (Umbelliferone) [1] | Hydroxy group at position 7 | UV-excitable, ~410-470 nm emission [1] | Enzyme substrates; pH sensing [2] | Cell permeable or impermeant depending on structure; foundational scaffold [1] |
| 7-Aminocoumarin (e.g., AMCA, AFC, AMC) [3] | Amino group at position 7 | UV-excitable, ~390-480 nm emission [3] | Blue fluorescent labels; biomolecule conjugation [3] | Moderately bright; used for labeling antibodies, proteins, and as enzyme substrates [3] |
| Naphthol-Coumarin (naphCpO) [4] | Extended π-system (naphthalene core) | Similar blue emission [4] | Bioorthogonal activation with phosphines [4] | Strong fluorescence turn-on with specific phosphines (e.g., THPP) [4] |
| Julolidine-Coumarin (julCpO) [4] | Rigidified N-heterocycle (Julolidine) | 394/476 nm (16 nm red-shift) [4] | Bioorthogonal activation with phosphines [4] | High quantum yield (Φ=0.88); red-shifted emission [4] |
| Azetidine-Coumarin (azetCpO) [4] | Azetidine group at position 7 | Similar blue emission [4] | Bioorthogonal activation with phosphines [4] | Enhanced photostability; strong emission with TPP and CyDPP phosphines [4] |
Coumarin derivatives are primarily valued for their fluorogenic properties—they emit weak fluorescence in their native state but become highly fluorescent upon a specific biological or chemical event. The main application areas include:
Workflow for bioorthogonal, fluorogenic labeling of a cellular target using a masked coumarin probe. [4]
Fluorogenic coumarin derivatives are powerful and adaptable tools for biochemical sensing and imaging. The field is rapidly advancing with several key trends:
AMP-activated protein kinase (AMPK) functions as a master regulator of cellular energy homeostasis [1] [2]. It acts as a central metabolic switch, activated when cellular energy levels are low, and works to restore energy balance by inhibiting ATP-consuming processes (anabolism) and promoting ATP-generating pathways (catabolism) [3].
Core Components and Activation Mechanism AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, each with multiple isoforms (e.g., α1, α2; β1, β2; γ1, γ2, γ3) that assemble into 12 possible combinations [1] [2] [4]. The following diagram illustrates the structure and primary activation mechanisms of the AMPK complex.
AMPK heterotrimer is activated by AMP binding and Thr172 phosphorylation.
Activation is a multi-step process. A drop in the ATP/ADP-AMP ratio causes AMP or ADP to bind to the γ subunit, inducing a conformational change [1] [2]. This change makes AMPK a better substrate for upstream kinases and protects it from phosphatases [2]. Full activation requires phosphorylation of a threonine residue (Thr172 on the α2 isoform) by upstream kinases, primarily LKB1 under energy stress, or CaMKKβ in response to calcium signals [1] [2] [3].
AMPK can be activated by various compounds and physiological conditions, either directly or indirectly. The table below summarizes key activators and their mechanisms of action.
| Activator | Type | Mechanism of Action | Key Research/Clinical Relevance |
|---|---|---|---|
| Metformin [1] [2] | Indirect | Mild mitochondrial complex I inhibitor → ↑AMP/ATP ratio → LKB1-dependent AMPK activation. | First-line type 2 diabetes drug; lowers hepatic gluconeogenesis. |
| AICAR [1] | Indirect | Metabolized to ZMP, an AMP mimetic that binds to the γ subunit. | Research tool to mimic AMPK activation; exercise mimetic. |
| A-769662 [2] [4] | Direct (Allosteric) | Binds to the ADaM site between α and β subunits, mimicking effects of AMP. | Protects Thr172 from dephosphorylation; β1-subunit selective. |
| Phenformin [1] | Indirect | Potent mitochondrial complex I inhibitor → ↑AMP/ATP ratio. | Former diabetes drug; investigated for anti-cancer properties. |
| Resveratrol [1] | Indirect | Inhibits mitochondrial F1F0 ATPase → ↑AMP/ATP ratio. | Natural polyphenol; proposed anti-aging and metabolic benefits. |
| Exercise / Nutrient Deprivation [1] [3] [4] | Physiological | Depletes cellular ATP → ↑AMP/ADP → canonical activation pathway. | Fundamental physiological regulator of whole-body metabolism. |
Studying AMPK requires a combination of molecular and cellular techniques. Here are detailed methodologies for key experiments cited in the literature.
| Experimental Goal | Detailed Protocol & Key Methodologies | Critical Controls & Technical Notes |
|---|
| Assessing AMPK Activation [1] [2] | 1. Cell Treatment & Lysis: Treat cells with activator (e.g., 1-2mM Metformin, 0.5-2mM AICAR) for 15-60 min. Lyse in RIPA buffer with protease/phosphatase inhibitors.
2. Western Blotting: Resolve proteins via SDS-PAGE, transfer to PVDF membrane. Probe with:
3. Detection: Use ECL reagent and quantify band intensity. Activation Ratio = p-AMPK / total AMPK. | - Essential Controls: Include untreated/vehicle controls. Use AMPK inhibitors (e.g., Compound C) to confirm specificity.
2. Western Blotting: Probe lysates with antibodies against:
3. Interpretation: AMPK activation should decrease p-S6K1/p-S6 and increase p-Raptor. | - Correlate with AMPK phosphorylation status.
2. Western Blotting: Monitor LC3-I to LC3-II conversion; increased LC3-II indicates autophagy induction. Also, measure p62/SQSTM1 degradation.
3. Genetic Tools: Express fluorescently tagged LC3 (e.g., GFP-LC3) to visualize autophagosome formation in live cells. | - Include autophagy inhibitor (e.g., Bafilomycin A1) to block degradation and confirm flux.
Once activated, AMPK exerts its effects by phosphorylating a vast network of downstream targets across multiple tissues. The following diagram maps the core signaling pathways and their physiological outcomes.
AMPK regulates metabolism by promoting catabolism and inhibiting anabolism.
The broad role of AMPK in metabolism makes it a attractive therapeutic target. Its activation is beneficial in type 2 diabetes and obesity by improving glucose homeostasis and insulin sensitivity [2]. As AMPK inhibits anabolic growth, its activation can have anti-tumor effects, particularly in LKB1-deficient cancers [1] [2]. AMPK also promotes autophagy and mitochondrial quality control, processes linked to healthy aging and neuroprotection [5].
A critical consideration for drug development is isoform-specificity. The various α, β, and γ subunit combinations have tissue-specific distributions and functions [2] [4]. For example, AMPKα2 is the dominant catalytic isoform in the heart, crucial for responding to energy stress like ischemia [4]. The β1-containing complexes are preferentially activated by drugs like A-769662 that target the allosteric drug and metabolite (ADaM) site [4]. Developing isoform-specific activators could maximize therapeutic benefits while minimizing off-target effects.
The following diagram illustrates the three-step synthesis pathway from m-aminophenol to the target compound, this compound (AMC).
Different synthetic approaches have been documented, ranging from a classic one-step condensation to improved multi-step methods. The key details are summarized in the table below.
| Method Description | Key Reagents & Conditions | Reported Yield | Key Features & Applications |
|---|---|---|---|
| Classic One-Step [1] | m-Aminophenol, Acetoacetic ester, ZnCl₂, Heat | Information missing | Original procedure; direct condensation. |
| Improved Three-Step [2] [3] | 1. Methoxycarbonyl chloride 2. Acetoacetic ester, H₂SO₄ 3. Conc. Alkali, 80°C, then acidification | High yield (specific value not stated) | Protection/deprotection strategy; avoids side reactions; suitable for high-purity AMC production [2]. | | Enzyme Substrate Synthesis [4] | Phosphorous oxychloride (POCI₃) method | 50% to 75% | Used for synthesizing N-protected aminoacyl-AMC substrates for proteolytic enzymes (e.g., papain) [4]. |
This protocol is adapted from the improved synthesis method [2] [3].
The three-step method, while longer, uses a protecting group (methoxycarbonyl) to prevent unwanted side reactions during the Pechmann condensation, leading to a purer product and higher overall yield compared to the direct one-step method [2]. The choice of method can be guided by your need for speed versus material purity and yield.
7-Animo-4-methylcoumarin (AMC) serves as an exceptional fluorescent derivatization reagent for the HPLC analysis of oligosaccharides derived from glycoproteins. Glycosylation represents a crucial posttranslational modification in eukaryotic organisms, with cellular glycan profile alterations often indicating significant metabolic or genetic changes [1]. The monitoring of glycan structures is therefore essential for understanding their role in cell biology and pathology. While underivatized carbohydrates exhibit poor UV absorption below 200 nm, derivatization with AMC enables highly sensitive detection of glycoprotein monosaccharides and N-linked oligosaccharides [1] [2]. AMC offers distinct advantages including high chemical stability, commercial availability, purity, and excitation in the near violet region (approximately 350 nm), facilitating specific detection of derivatives with minimal interference from biological matrices [1].
The fundamental chemical process underlying this analytical approach is reductive amination, wherein the aldehyde group at the reducing end of an oligosaccharide initially forms a Schiff's base with the primary amino group of AMC. This intermediate is subsequently reduced to form a stable secondary amine derivative. This derivatization process transforms neutral and charged oligosaccharides into fluorescently tagged molecules amenable to sensitive detection in HPLC systems [1]. The highly hydrophobic nature of the AMC tag additionally enhances electrospray ionization efficiency during mass spectrometric detection, yielding one to two orders of magnitude higher intensity compared to derivatives labeled with other reagents [2].
The workflow below illustrates the complete process for preparing and analyzing AMC-labeled oligosaccharides:
Prepare reaction mixture:
Incubation conditions:
Alternative reducing agents:
The choice of reducing agent significantly impacts derivatization efficiency, particularly for N-acetylhexosamines:
| Reducing Agent | Reaction Efficiency | Special Considerations |
|---|---|---|
| Pyridine-borane | Excellent (>90%) | Optimal for N-acetylhexosamines [1] |
| Sodium cyanoborohydride | Moderate to poor | Limited efficiency for N-acetylhexosamines [1] |
| Dimethylamine-borane complex | Moderate | Variable performance [1] |
| Parameter | Performance | Detection Method |
|---|---|---|
| Linear range | 0.2 fmol - 1 pmol | Fluorescence detection [1] |
| Quantitation reproducibility | <5% RSD | Fluorescence detection [1] |
| MS sensitivity enhancement | 1-2 orders magnitude higher | ESI-MS compared to other tags [2] |
| LOD (HPLC) | 100 fmol | Fluorescence detection [3] |
| LOD (CE-LIF) | 4 fmol | Laser-induced fluorescence [3] |
AMC labeling enables precise quantification of glycoprotein monosaccharide constituents including:
The method shows excellent linearity across a wide concentration range (0.2 fmol to 1 pmol) with high reproducibility (<5% RSD) [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low derivatization yield | Inefficient reducing agent | Switch to pyridine-borane complex [1] |
| Multiple peaks for single oligosaccharide | Incomplete reduction | Extend reaction time or increase temperature |
| High background signal | Incomplete cleanup | Implement online cleanup system [4] |
| Poor MS response | Suboptimal ionization conditions | Use negative ion mode; check mobile phase additives |
| Low fluorescence | Photo-bleaching | Protect samples from light; use amber vials |
The optimized protocol for HPLC analysis of AMC-labeled oligosaccharides provides researchers with a robust, highly sensitive method for glycan characterization. The critical innovation of using pyridine-borane as reducing agent significantly improves derivatization efficiency, particularly for challenging N-acetylhexosamines [1]. Coupled with online cleanup methodologies [4], this approach enables rapid, reproducible analysis of glycoprotein-derived oligosaccharides with minimal sample manipulation. The exceptional MS sensitivity of AMC derivatives further enhances structural characterization capabilities, making this comprehensive protocol invaluable for glycosylation analysis in both basic research and biopharmaceutical development contexts.
Fluorogenic peptide substrates conjugated with 7-amino-4-methylcoumarin (AMC) represent powerful tools for studying protease activity and specificity in biochemical research and drug discovery. These substrates operate on the principle that proteolytic cleavage liberates the fluorescent AMC moiety from the peptide, resulting in a measurable increase in fluorescence intensity at 440 nm upon excitation at 340-380 nm. This "turn-on" fluorescence signal enables continuous, real-time monitoring of enzymatic activity with high sensitivity and specificity, making AMC-based substrates invaluable for characterizing protease function, inhibitor screening, and diagnostic applications [1].
The fundamental structure of AMC-conjugated substrates consists of three key elements: the peptide backbone that confers sequence specificity for target proteases, the scissile amide bond that undergoes enzymatic cleavage, and the AMC fluorophore that generates the detectable signal upon release. The AMC group is particularly favored due to its favorable quantum yield, photostability, and compatibility with standard fluorescence detection systems. Importantly, the electron-withdrawing nature of the coumarin system reduces the nucleophilicity of the 7-amino group, making direct conjugation to peptide carboxylic acids challenging and requiring specialized synthetic approaches [2]. This document provides comprehensive protocols and application notes for the synthesis, characterization, and implementation of AMC-based fluorogenic substrates, with particular emphasis on addressing the synthetic challenges through both solid-phase and solution-phase methodologies.
The synthesis of fluorogenic peptide-AMC conjugates presents unique challenges due to the poor nucleophilicity of the 7-amino group in AMC, which is further diminished by the electron-withdrawing carbonyl moiety of the coumarin system. Researchers have developed two primary strategies to overcome this limitation: solid-phase peptide synthesis (SPPS) using specialized handles and solution-phase synthesis through activated intermediates.
Solid-phase approaches typically employ the bifunctional fluorogenic leaving group 7-amino-4-carbamoylmethylcoumarin (ACC), which contains both a reactive amino group for peptide chain elongation and a carboxylic acid functionality for resin attachment. The ACC group demonstrates comparable kinetic profiles to traditional AMC substrates but offers a 3-fold increase in quantum yield, allowing for reduced enzyme and substrate concentrations in assays. This approach enables the synthesis of complex substrate libraries with diversity at P4-P3-P2-P1 positions and has been successfully applied to profile a wide range of serine and cysteine proteases including thrombin, plasmin, factor Xa, and caspases [3]. The Fmoc-based SPPS strategy using ACC resin provides a versatile platform for generating both individual substrates and comprehensive positional scanning libraries, with compatibility for all 20 proteinogenic amino acids at each position including the challenging P1 site.
Solution-phase methods have centered on innovative chemical approaches to directly conjugate peptides to AMC. One particularly efficient methodology involves the synthesis of Nα-protected-aminoacyl-AMC derivatives through a selenocarboxylate/azide amidation strategy. This method begins with the preparation of 7-azido-4-methylcoumarin from this compound via diazotization and azide substitution, followed by reaction with Nα-protected amino acid selenocarboxylates generated in situ from either N-hydroxysuccinimide esters or mixed anhydrides. This approach achieves excellent yields (85-95%) and is compatible with common protecting groups including Cbz, Boc, Fmoc, and Trt, without requiring protection of hydroxyl groups in tyrosine and threonine [2].
Table 1: Comparison of Synthesis Methods for AMC Peptide Substrates
| Method | Key Feature | Advantages | Limitations | Representative Yield Range |
|---|---|---|---|---|
| ACC Solid-Phase | Bifunctional ACC handle on resin | Direct incorporation of all P1 amino acids; Amenable to automation; Ideal for library synthesis | Requires specialized ACC resin synthesis | 75-90% (library synthesis) |
| Selenocarboxylate/Azide | In situ formation of amino acid selenocarboxylates | Excellent yields; No racemization; Aqueous conditions possible | Requires handling of selenium reagents | 85-95% |
| Phosphorus Oxychloride | Traditional solution-phase activation | Simple procedure; Racemization-free | Requires anhydrous pyridine; Limited protecting group compatibility | 70-90% |
| Enzymatic Synthesis | Biocatalytic coupling | No racemization; Green chemistry | Lower yields; Limited substrate scope | 40-60% |
Begin by synthesizing the specialized ACC resin that will serve as the solid support and incorporated fluorophore. Suspend Rink Amide AM resin (21 g, 17 mmol) in DMF (200 mL) and allow it to solvate for 30 minutes with occasional agitation. Drain the solvent and deprotect the amine by treating with 20% piperidine in DMF (200 mL) for 25 minutes to remove the Fmoc group. After thorough washing with DMF (3 × 200 mL), add a solution of 7-Fmoc-aminocoumarin-4-acetic acid (15 g, 34 mmol) and HOBt (4.6 g, 34 mmol) in DMF (150 mL). Activate the coupling with DICI (5.3 mL, 34 mmol) and agitate the mixture overnight under inert atmosphere. Wash the resulting ACC-resin sequentially with DMF, tetrahydrofuran, and methanol (3 × 200 mL each), then dry over P₂O₅. Determine the substitution level (typically 0.58 mmol/g, >95% efficiency) by spectrophotometric Fmoc quantification assay [3].
For library synthesis, distribute the ACC-resin (100 mg, 0.058 mmol) to reaction vessels. After solvation in DMF, perform the standard Fmoc deprotection with 20% piperidine in DMF (2 × 10 minutes). Couple each Fmoc-amino acid (4 eq) using HATU (3.8 eq) and collidine (8 eq) in DMF for 2 hours, or until Kaiser ninhydrin test indicates complete coupling. For challenging sequences, incorporate double coupling protocols with fresh reagents. Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled. For positional scanning libraries, divide the resin after each coupling step to introduce diversity at specific positions according to the library design [3].
Upon completion of peptide assembly, cleave the synthesized substrates from the resin using a TFA-based cocktail. Prepare a mixture of TFA/triisopropylsilane/water (95:2.5:2.5, v/v/v) and add to the resin (10 mL per gram of resin). Agitate the mixture for 3 hours at room temperature, then filter to separate the resin. Precipitate the crude peptide-ACC substrates in cold diethyl ether, collect by centrifugation, and dissolve in acetonitrile/water for purification. The ACC-containing substrates are now ready for purification and characterization [3].
Purify the crude peptide-ACC conjugates by preparative reverse-phase HPLC using a C18 column and acetonitrile/water gradient containing 0.1% TFA. Monitor the elution at 340 nm to detect ACC-containing fractions. Characterize the purified substrates by analytical HPLC and LC-MS to verify purity and identity, and determine concentration by UV absorbance using the extinction coefficient of ACC (ε ≈ 15,000 M⁻¹cm⁻¹ at 340 nm). Proper storage at -20°C in anhydrous DMSO or dry acetonitrile ensures long-term stability.
Begin by converting commercially available this compound to the corresponding azide. Dissolve this compound (5.0 g, 26.3 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL) at 0°C. Slowly add a solution of sodium nitrite (2.17 g, 31.5 mmol) in water (10 mL) while maintaining the temperature below 5°C. After 30 minutes of stirring, add a solution of sodium azide (2.56 g, 39.4 mmol) in water (10 mL) dropwise. Continue stirring for 1 hour, then collect the resulting yellow precipitate by filtration. Wash thoroughly with cold water and dry under vacuum to obtain 7-azido-4-methylcoumarin in 85-95% yield. This compound is stable and can be stored at -20°C for extended periods [2].
Generate sodium hydrogen selenide (NaHSe) freshly by reducing selenium powder (0.79 g, 10 mmol) with sodium borohydride (0.76 g, 20 mmol) in water (10 mL) under nitrogen at 0°C until the solution becomes clear. For the selenocarboxylate formation, two approaches can be used. For commercially available Nα-protected amino acid-N-hydroxysuccinimide esters (Nα-protected amino acid-OSu), simply add the ester (1.2 mmol) to the NaHSe solution in a mixture of THF/water (1:1, 20 mL total) at 0°C. For amino acids without available active esters, prepare the mixed anhydride in situ by reacting the Nα-protected amino acid (1.2 mmol) with isobutyl chloroformate (1.2 mmol) and N-methylmorpholine (1.2 mmol) in THF at -10°C for 30 minutes before adding to the NaHSe solution. Monitor the formation of selenocarboxylate by LC-MS, observing the characteristic selenium isotope pattern in negative ion mode [2].
Add a solution of 7-azido-4-methylcoumarin (1.0 mmol) in THF (10 mL) to the selenocarboxylate mixture dropwise at 0°C. The reaction will immediately produce nitrogen gas and precipitate gray elemental selenium. Allow the reaction to warm to room temperature and stir for 2 hours until completion as monitored by TLC or LC-MS. Filter the mixture to remove selenium, then concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel using ethyl acetate/hexane gradients to obtain the pure Nα-protected-aminoacyl-AMC derivatives in 85-95% yield [2].
For di- or tripeptide substrates, remove the Nα-protecting group under appropriate conditions: Fmoc with 20% piperidine in DMF, Boc with 50% TFA in DCM, or Cbz by hydrogenolysis. Couple the resulting free amine with the next Nα-protected amino acid using standard solution-phase coupling reagents such as HATU/HOAt or DCC/HOBt. Repeat as necessary to build the desired peptide sequence, then perform global deprotection if needed.
The effective implementation of AMC-based fluorogenic substrates requires careful experimental planning from synthesis through application. The following workflow visualization illustrates the complete process from substrate design to data analysis:
When designing substrates for novel proteases, begin with positional scanning libraries to elucidate primary specificity. The ACC library approach enables systematic variation at each position (P4-P3-P2-P1) while keeping other positions constant or as mixtures. For proteases with known preferences, focus on incorporating the consensus sequences with strategic variations to optimize catalytic efficiency. Always include control substrates with scrambled sequences or non-cleavable analogs to account for non-specific hydrolysis.
Table 2: Protease Substrate Specificity Profiles Using AMC-Based Substrates
| Protease | Protease Class | Optimal Sequence | kcat/Km (M⁻¹s⁻¹) | Application Notes |
|---|---|---|---|---|
| Thrombin | Serine protease | D-Phe-Pro-Arg-AMC | 1.8 × 10⁵ | Coagulation studies; anticoagulant screening |
| Plasmin | Serine protease | D-Val-Leu-Lys-AMC | 9.5 × 10⁴ | Fibrinolysis research; thrombotic disease |
| Factor Xa | Serine protease | CH₃O-CO-D-Cha-Gly-Arg-AMC | 2.3 × 10⁵ | Coagulation cascade studies |
| Urokinase | Serine protease | Glu-Gly-Arg-AMC | 7.8 × 10⁴ | Cancer metastasis; wound healing |
| Granzyme B | Serine protease | Ile-Glu-Thr-Asp-AMC | 1.2 × 10⁵ | Apoptosis research; immune function |
| Cruzain | Cysteine protease | Z-Phe-Arg-AMC | 3.4 × 10⁴ | Parasitic disease; drug discovery |
For assay development, establish optimal conditions by systematically varying pH, ionic strength, reducing agents (for cysteine proteases), and cofactors. Include appropriate controls such as enzyme-free blanks, inhibitor controls, and reference standards to ensure assay validity. The high sensitivity of AMC detection (typically 1-100 nM range) enables miniaturization to 384-well formats for high-throughput applications while conserving precious enzymes and substrates.
Low coupling efficiency during solid-phase synthesis often results from incomplete Fmoc deprotection or inadequate activation. Ensure fresh piperidine solution (20% in DMF) and extend deprotection time for sequences with steric hindrance. For ACC resin, verify the substitution level before use and use 4-fold excess of activated amino acids for coupling. Incomplete cleavage from resin can be addressed by extending cleavage time to 3-4 hours or adding alternative scavengers like 1,2-ethanedithiol.
Poor yields in solution-phase AMC conjugation typically stem from degradation of the azide intermediate or oxidation of selenocarboxylates. Ensure 7-azido-4-methylcoumarin is fresh or properly stored at -20°C, protected from light. Maintain inert atmosphere during selenocarboxylate formation and use degassed solvents. For difficult couplings, increase the ratio of amino acid selenocarboxylate to 1.5 equivalents relative to the azide [2].
High background fluorescence may indicate substrate instability or impurity. Repurify substrates by preparative HPLC and ensure proper storage in anhydrous DMSO at -20°C. Check for AMC contamination by measuring fluorescence of uncleaved substrate. Low signal-to-noise ratio can be improved by optimizing enzyme concentration, extending incubation time, or using substrates with better kinetic parameters (higher kcat/Km).
Non-linear reaction kinetics often suggests substrate depletion at low concentrations or enzyme instability. Ensure substrate concentration is at least 5-10 × Km and include stabilizing agents like BSA (0.1 mg/mL) or glycerol (5-10%) in the assay buffer. For continuous assays, verify that less than 10% of substrate is consumed during the measurement period.
Fluorogenic AMC substrates have enabled significant advances across multiple domains of biomedical research. In protease specificity profiling, ACC-based positional scanning libraries have been employed to characterize the extended active site preferences of diverse protease families, revealing unique pharmacophoric patterns that inform selective inhibitor design [3]. The comprehensive specificity maps generated through these libraries facilitate the identification of natural protein substrates and the development of activity-based probes for functional proteomics.
In diagnostic applications, AMC substrates provide sensitive detection platforms for various analytes. Recent developments have demonstrated their utility in forensic science for body fluid identification, where substrates like Boc-Val-Pro-Arg-AMC enable specific detection of salivary traces with sensitivity comparable to conventional methods but with enhanced spatial resolution [1]. The "turn-on" fluorescence response allows direct visualization of discrete fluid deposits, facilitating subsequent DNA analysis from the same sample.
The drug discovery pipeline extensively utilizes AMC substrates for high-throughput screening of protease inhibitors. The continuous, real-time monitoring capability enables accurate determination of inhibition constants (Ki, IC50) and mechanism of action studies. In particular, the robust performance of AMC substrates in miniaturized formats has supported the screening of large compound libraries against therapeutic targets such as thrombin, factor Xa, and various viral proteases.
Fluorogenic peptide substrates incorporating the AMC fluorophore represent versatile and powerful tools for protease research. The synthetic methodologies detailed herein—both solid-phase ACC-based approaches and solution-phase selenocarboxylate/azide amidation—provide researchers with robust protocols for generating high-quality substrates tailored to their specific needs. The comprehensive application notes and troubleshooting guidelines facilitate successful implementation across diverse experimental contexts.
Future developments in AMC substrate technology will likely focus on multiplexed detection systems employing orthogonal fluorophores, cell-permeable variants for intracellular protease imaging, and advanced delivery formats for in vivo applications. Additionally, the integration of automated synthesis with computational design approaches promises to accelerate the development of substrates with enhanced specificity and kinetic properties. As protease research continues to unveil new biological functions and therapeutic targets, AMC-based fluorogenic substrates will remain indispensable tools for elucidating protease function and facilitating drug discovery.
7-Amino-4-methylcoumarin (AMC) is a widely used fluorogenic leaving group in assays designed to measure protease activity. The principle is based on the conjugation of AMC to a short peptide sequence via an amide bond. This linkage quenches the fluorescence of the free AMC molecule. Upon proteolytic cleavage by a specific protease, the AMC is released, resulting in a dramatic increase in fluorescence intensity, which can be monitored in real-time. This signal serves as a direct correlate of enzymatic activity [1].
The key advantages of AMC-based substrates include:
The following protocol provides a universal framework for conducting a fluorometric protease activity assay using an AMC-substrate. The specifics of buffer composition, substrate concentration, and enzyme amount should be optimized for the particular protease under investigation [2] [3].
Preparation of Reaction Mixture:
Setting Up the Assay:
Kinetic Measurement:
Different proteases recognize and cleave distinct peptide sequences. The table below summarizes several specific AMC-substrates and their applications.
Table 1: Examples of Proteases and Their Corresponding AMC-Substrates
| Protease | Specific AMC-Substrate | Primary Application / Specificity | Key Assay Details |
|---|---|---|---|
| 20S Proteasome | Succ-LLVY-AMC [2] | Measures chymotrypsin-like activity of the proteasome | Includes inhibitor control (MG-132); Used in cell lysates [2] |
| Trypsin | Boc-Gln-Ala-Arg-MCA [3] | Cleavage after arginine (P1) residue | Assay buffer: 50 mM Tris-HCl, 0.15 M NaCl, 1 mM CaCl₂, 0.1 mg/mL BSA [3] |
| PLPro (SARS) | Z-RLRGG-AMC [4] | Papain-like protease activity; also for USP5/UCH hydrolases | Supplied as 5 mM solution in DMSO; Monitor at Ex/Em 345/445 nm [4] |
| General Library | Diverse X-X-X-AMC sequences [5] | Profiling primary and extended specificity of proteases | Uses solid-phase synthesis for library generation; ACC fluorophore is an alternative with higher quantum yield [5] |
When designing an AMC-based protease assay, several critical parameters must be considered to ensure reliable and reproducible results.
Table 2: Key Experimental Parameters for AMC-Based Assays
| Parameter | Consideration | Recommendation / Typical Range |
|---|---|---|
| Substrate Concentration | Critical for kinetic studies; too high can lead to substrate inhibition, too low may not saturate the enzyme. | Test a range from sub-Km to saturating (e.g., 0.5 - 40 μmol/L) [3]. |
| Signal Detection | Wavelength accuracy is vital for maximizing signal-to-noise. | Excitation: 345-360 nm; Emission: 440-445 nm [2] [4] [3]. |
| Reaction Kinetics | The initial rate should be measured where product formation is linear with time. | Incubate for 20-60 min with readings every 1-2 min [2] [3]. |
| Controls | Essential for confirming specificity of the signal. | Include a no-enzyme control and an inhibitor-treated control [2]. |
| Sample Type | Assay can be adapted for different biological samples. | Validated for use in cell lysates, tissue homogenates, and with purified enzymes [2]. |
The following diagram, generated using Graphviz, illustrates the core experimental workflow for an AMC-based protease activity assay, from setup to data analysis.
Diagram 1: Workflow for AMC-based protease assay.
The ubiquitin-proteasome pathway is a critical system in which protease activity, specifically of the proteasome, is often measured using AMC-substrates. The following diagram outlines this major cellular pathway to provide biological context for such assays.
Diagram 2: Ubiquitin-proteasome pathway and AMC assay readout.
The difficulty lies in the chemistry of attaching the AMC fluorogenic leaving group. Traditional synthetic approaches are inherently limited because the AMC group must be attached to the P1 amino acid's C-terminus before solid-phase synthesis begins [1].
This requirement forces the coupling to the solid support to occur through the amino acid's side chain, which severely restricts the types of amino acids that can be used in the P1 position to only those with functionalizable side chains [1]. This makes it impractical to create diverse libraries, especially for characterizing proteases with unknown specificity.
The scientific community has largely addressed AMC limitations by adopting ACC (7-Amino-4-carbamoylmethylcoumarin) as a superior fluorogenic leaving group [1]. The key advantages of ACC are summarized in the table below.
| Feature | AMC (Aminomethylcoumarin) | ACC (Amino-4-carbamoylmethylcoumarin) |
|---|---|---|
| Synthesis Chemistry | Must be attached pre-synthesis via side-chain; restricts P1 amino acids [1] | Bifunctional; attaches directly to resin using standard Fmoc chemistry [1] |
| P1 Diversity | Severely limited [1] | Fully diverse; any amino acid can be incorporated [1] |
| Assay Sensitivity | Standard fluorescent yield [1] | ~3x higher fluorescent yield than AMC [1] |
| Primary Application | Proteases with known P1 specificity [1] | Ideal for profiling novel proteases of unknown specificity [1] |
This breakthrough enabled the creation of complete diverse tetrapeptide positional scanning synthetic combinatorial libraries (PS-SCL), allowing researchers to independently and rapidly determine protease specificity at all four (P1-P4) positions [1].
While a dedicated AMC protocol was not available, the search results highlighted critical factors for successful peptide synthesis, which are broadly applicable. The table below outlines common side reactions and their mitigation strategies.
| Side Reaction | Description | Mitigation Strategies |
|---|---|---|
| Aspartimide Formation | Cyclization at Asp residues, esp. when followed by Gly, Asn, or Arg; leads to racemization [2] | Use bulkier side-chain protection (e.g., OPP, OMpe); or CSY derivative [2]. |
| Diketopiperazine (DKP) Formation | Cyclization & cleavage at C-terminus, esp. with Pro in position 2 [2] | Use dipeptide building blocks; alternative deprotection bases (e.g., TBAF, morpholine) [2]. |
| Methionine Oxidation | Oxidation of Met to sulfoxide, altering properties [2] | Treat with reducing agents post-synthesis (e.g., DTT, TCEP, NH4I/DMS) [2]. |
| Incomplete Fmoc Deprotection | Leads to truncated sequences and low yields [2] | Extend deprotection time; add 1-2% DBU to piperidine [2]. |
Furthermore, microwave-assisted SPPS is a powerful technique that significantly improves outcomes. It reduces coupling and deprotection times (e.g., 5 min for coupling, 3 min for Fmoc removal) while improving crude peptide purity, even for difficult sequences [3] [4].
The general process from library screening to substrate validation is visualized in the workflow below. This methodology is based on the PS-SCL approach described in the search results [1].
A critical caveat of the PS-SCL method is that it masks interdependence between amino acid positions. A sequence inferred from library data (e.g., RKSK) might not be optimal if the residues are incompatible in a single peptide. Therefore, kinetic validation with individual substrates is an essential final step in confirmation [1].
Given the technical hurdles with direct AMC synthesis, I suggest the following path forward:
This compound (AMC) is a versatile blue-emitting fluorophore with significant utility in Förster Resonance Energy Transfer (FRET) applications across biological and chemical research. This small molecule derivative of coumarin exhibits excellent photophysical properties, including high fluorescence quantum yield, substantial Stokes shift, and strong photostability, making it particularly valuable as both a donor and acceptor in FRET systems [1] [2]. AMC's chemical structure allows for convenient conjugation to biomolecules through its amino group, while its methyl group at the 4-position enhances fluorescence emission intensity. These characteristics have established AMC as a fundamental tool in developing sensitive assays for monitoring enzymatic activity, molecular interactions, and cellular processes.
The functional mechanism of AMC in FRET applications capitalizes on its spectral properties, with excitation and emission maxima typically around 340-380 nm and 440-460 nm, respectively [1] [3]. This emission range effectively overlaps with the excitation spectra of many acceptors, including yellow and red fluorescent proteins, enabling efficient energy transfer. When incorporated into FRET systems, AMC serves as a sensitive reporter of molecular proximity, with FRET efficiency varying inversely with the sixth power of the distance between donor and acceptor fluorophores. This distance dependence (typically effective within 1-10 nm) provides the foundation for using AMC-FRET to study molecular interactions, conformational changes, and dynamic processes in biological systems with high spatial resolution beyond the limits of conventional microscopy [4] [5].
The application of This compound in protease activity assays represents one of its most established uses in FRET-based methodologies. In these systems, AMC is typically incorporated as part of a fluorogenic substrate where it is conjugated to a specific peptide sequence recognized by the target protease. In the intact substrate, AMC's fluorescence is largely quenched due to its covalent attachment through an amide bond. However, upon enzymatic cleavage by the specific protease, free AMC is liberated, resulting in a dramatic increase (up to 700-fold) in fluorescence intensity and a characteristic red-shift in both excitation and emission wavelengths [3]. This property makes AMC an exceptionally sensitive reporter for proteolytic activity in real-time assays.
The FRET mechanism in these protease assays often employs AMC as the FRET acceptor, where the cleavage event disrupts energy transfer from a donor fluorophore, thereby increasing donor fluorescence while simultaneously increasing AMC fluorescence. This dual-channel detection provides internal validation and improves quantification accuracy. For example, in studies of Sentrin/SUMO-specific proteases (SENPs), researchers have developed FRET substrates with cyan and yellow fluorescent proteins (CyPet and YPet) flanking the protease recognition site, where AMC incorporation provides an additional verification channel [6] [7]. The high sensitivity of AMC detection allows researchers to monitor protease kinetics with exceptional precision, facilitating the determination of key enzymatic parameters including K({cat}), K({M}), and catalytic efficiency (K({cat})/K({M})).
Objective: To determine the kinetic parameters of protease activity using AMC-based FRET substrates.
Materials:
Procedure:
Substrate Preparation: Prepare stock solutions of AMC-conjugated substrate in DMSO or appropriate solvent, then dilute in reaction buffer to create a concentration series (typically 0.1-10 μM, depending on expected K(_{M})).
Enzyme Dilution: Prepare serial dilutions of the protease in reaction buffer, keeping on ice until use.
Initial Rate Determination:
Data Analysis:
Applications: This protocol has been successfully applied to study various proteases, including SENP1 isopeptidase activity where researchers determined a K({cat})/K({M}) value of (4.35 ± 1.46) × 10(^7) M(^{-1})·s(^{-1}) [6]. The method provides superior sensitivity compared to gel-based assays and allows real-time monitoring of enzyme activity under physiological conditions.
The integration of AMC-FRET methodologies in drug delivery research has emerged as a powerful approach for visualizing and quantifying the efficiency of targeted delivery systems. In this application, AMC-labeled drug molecules serve as FRET donors to fluorescent protein acceptors (such as Red Fluorescent Protein, RFP) expressed in target cells. When the AMC-conjugated drug is delivered in close proximity to the intracellular RFP, FRET occurs, providing a direct readout of successful drug delivery at the molecular level [8]. This approach has been particularly valuable for evaluating the performance of nanocarrier systems, such as polymeric micelles, in overcoming biological barriers and achieving intracellular targeting.
Recent investigations have demonstrated the utility of this AMC-FRET platform in studying the delivery of antimicrobial agents to bacterial cells. In one study, researchers encapsulated AMC and its derivative MUmb (4-methylumbelliferone) in heparin-based and chitosan-based polymeric micelles and monitored their delivery to RFP-expressing E. coli cells [8]. The results revealed strikingly different delivery efficiencies based on micelle composition, with heparin-based micelles showing a three-fold higher FRET efficiency compared to free, non-micellar drug forms. This FRET-based assessment provided direct evidence of enhanced intracellular drug delivery facilitated by the nanocarrier systems, which was correlated with improved antibacterial efficacy.
Objective: To evaluate the efficiency of targeted drug delivery systems using AMC-FRET with RFP-expressing cells.
Materials:
Procedure:
Sample Preparation:
FRET Measurements:
Data Analysis:
Applications: This protocol has been used to demonstrate that curcumin delivery using Chit5-OA micelles resulted in a 115% increase in RFP fluorescence intensity via FRET, while Hep-LA micelles showed a seven-fold increase, highlighting significant differences in delivery efficiency based on micelle composition [8]. The method provides a direct quantitative assessment of intracellular drug delivery that complements traditional efficacy measurements.
Ratiometric sensing platforms utilizing AMC have been developed for highly sensitive and selective detection of metal ions, particularly Cu(^{2+}). These systems leverage the FRET capability of AMC in conjunction with other fluorophores to create detection platforms with built-in self-calibration mechanisms. In one innovative design, researchers developed a ratiometric sensor where AMC serves as the FRET acceptor from 2,3-diaminophenazine (DAP), which forms in situ from the catalytic oxidation of o-phenylenediamine (OPD) by Cu(^{2+}) ions [2]. This cascade reaction creates a concentration-dependent FRET signal that allows for highly sensitive Cu(^{2+}) detection with excellent selectivity against other metal ions.
The analytical advantages of this AMC-based ratiometric platform include its ability to correct for environmental variables such as temperature fluctuations, solvent polarity, and probe concentration, which often plague single-channel fluorescence measurements. The platform demonstrated a linear detection range for Cu(^{2+}) from 0.1 to 30 μM, with a detection limit of 32 nM, well below the U.S. Environmental Protection Agency's safety limit of 20 μM for drinking water [2]. Additionally, the system was adapted for visual detection using paper-based sensors, enabling semi-quantitative analysis without sophisticated instrumentation. This flexibility makes AMC-based ratiometric sensors valuable for both laboratory analysis and potential field applications.
Objective: To detect and quantify Cu(^{2+}) ions using an AMC-based ratiometric FRET sensor.
Materials:
Procedure:
Solution-Based Detection:
Paper-Based Visual Detection:
Selectivity Testing:
Applications: This ratiometric sensing platform has been successfully applied to detect Cu(^{2+}) in real water samples with good recovery rates [2]. The method offers advantages of simplicity, cost-effectiveness, and high sensitivity compared to traditional techniques like atomic absorption spectroscopy, making it suitable for environmental monitoring and potential clinical applications.
Protein-protein interactions represent fundamental processes in cellular signaling and regulation, and AMC-FRET has proven valuable in studying the kinetics of these interactions, particularly using stopped-flow techniques. In these applications, AMC serves as an efficient FRET donor that can be site-specifically conjugated to target proteins, enabling monitoring of association and dissociation events in real-time. For example, in studies of the Cullin•Cand1 protein complex, researchers labeled Cul1 with AMC and used FlAsH as the acceptor to investigate the complex dynamics [9]. This approach allowed quantification of binding kinetics with millisecond temporal resolution, revealing previously undetectable aspects of the interaction mechanism.
The stopped-flow AMC-FRET methodology is particularly advantageous for measuring rapid binding events that occur beyond the time resolution of conventional fluorescence methods. In the Cul1•Cand1 study, the technique enabled measurement of both association (k({on})) and dissociation (k({off})) rate constants, providing critical insights into the role of Cand1 as a protein exchange factor [9]. The high sensitivity of AMC detection combined with the rapid mixing capability of stopped-flow instruments allows researchers to capture transient intermediates and quantify kinetic parameters for protein complexes with high affinity (low K(_d)), which are challenging to study using equilibrium methods alone.
Objective: To determine the association and dissociation rate constants of a protein complex using AMC-FRET and stopped-flow fluorimetry.
Materials:
Procedure:
Sample Preparation:
Association Kinetics (k(_{on})):
Dissociation Kinetics (k(_{off})):
Data Analysis:
Applications: This protocol enabled discovery that Cand1 dramatically increases the dissociation rate (k(_{off})) of Skp1•F-box protein from Cul1, revealing its function as a protein exchange factor rather than a simple inhibitor of SCF ubiquitin ligases [9]. The method provides critical kinetic information that equilibrium binding studies cannot capture, offering insights into the dynamics of protein complex assembly and disassembly.
Table 1: Summary of Major AMC-FRET Applications and Methodologies
| Application Field | Specific Use Case | FRET Configuration | Key Performance Metrics | References |
|---|---|---|---|---|
| Protease Assays | SENP1 isopeptidase activity | AMC as fluorescent reporter in cleavage site | K({cat})/K({M}) = (4.35 ± 1.46) × 10(^7) M(^{-1})·s(^{-1}) | [6] |
| Drug Delivery | Polymeric micelle delivery to bacteria | AMC as donor to RFP acceptor | 3× higher FRET efficiency with heparin micelles vs. free drug | [8] |
| Metal Ion Sensing | Cu(^{2+}) detection | AMC as acceptor from DAP donor | Detection limit: 32 nM; Linear range: 0.1-30 μM | [2] |
| Protein Interactions | Cullin•Cand1 binding kinetics | AMC as donor to FlAsH acceptor | Measurement of k({on}) and k({off}) at millisecond scale | [9] |
| Enzyme Screening | Caspase activity profiling | AMC as fluorogenic reporter in peptides | ~700× fluorescence increase after cleavage | [3] |
Table 2: Analytical Performance of AMC-Based Detection Platforms
| Method Type | Detection Limit | Dynamic Range | Advantages | Limitations |
|---|---|---|---|---|
| Protease Kinetics | Sub-nanomolar enzyme concentrations | >3 orders of magnitude | Real-time monitoring, high sensitivity | Substrate-dependent optimization |
| Metal Ion Sensing | 32 nM (for Cu(^{2+})) | 0.1-30 μM | Self-calibrating, visual detection possible | Potential interference in complex samples |
| Drug Delivery Tracking | Dependent on microscope sensitivity | Linear with intracellular concentration | Direct visualization of delivery | Requires acceptor expression in target cells |
| Protein Binding Kinetics | Nanomolar protein concentrations | Limited by K(_d) value | Millisecond temporal resolution | Requires site-specific labeling |
The diverse applications outlined in these application notes demonstrate that This compound serves as a versatile and valuable fluorophore in FRET-based investigations across multiple research domains. Its favorable photophysical properties, including high quantum yield, significant Stokes shift, and environmental sensitivity, make it particularly suitable for designing sensitive molecular probes. The well-established protocols for AMC incorporation into peptides and proteins, combined with its commercial availability in various conjugated forms, have supported its widespread adoption in research laboratories [1] [3].
Looking forward, the continuing utility of AMC in FRET applications appears promising, particularly with ongoing developments in several areas. The expansion of AMC-based ratiometric sensors to additional analytes beyond metal ions represents a growing frontier, as does its integration with emerging drug delivery platforms for real-time tracking of therapeutic distribution. Furthermore, advances in microscopy and fluorescence detection technologies will likely enhance the sensitivity and temporal resolution of AMC-FRET measurements, opening new possibilities for studying rare cellular events or rapid molecular dynamics. As these technical developments progress, AMC will undoubtedly remain a fundamental tool in the fluorescence spectroscopy toolkit, providing critical insights into biological processes and supporting the development of novel therapeutic and diagnostic approaches.
The following diagrams illustrate key experimental workflows and molecular relationships described in these application notes, created using Graphviz DOT language with appropriate color contrast for clarity:
Diagram Title: AMC-Based Protease Assay Workflow
Diagram Title: Drug Delivery Monitoring via FRET
Oligosaccharide analysis is crucial for understanding biological processes such as cell signaling, cell adhesion, and regulation of biochemical pathways. However, the analysis of carbohydrates presents unique challenges compared to other biopolymers like nucleic acids and proteins. Reductive amination with fluorescent tags has emerged as a powerful technique for enhancing detection sensitivity in HPLC-based oligosaccharide analysis. Among available reagents, 7-amino-4-methylcoumarin (AMC) offers distinct advantages including high quantum yield, excellent chemical stability, and favorable excitation in the near violet region (approximately 350 nm), enabling specific detection of derivatives with minimal interference from biological matrices [1]. These application notes provide optimized protocols and technical guidance for implementing AMC-based reductive amination in oligosaccharide analysis workflows.
Reductive amination involves a two-step reaction where the aldehyde group at the reducing end of an oligosaccharide first forms a Schiff's base with the primary amino group of AMC, followed by reduction to a stable secondary amine using a suitable reducing agent [1]. This process creates a stable covalent bond between the oligosaccharide and the fluorescent tag, enabling highly sensitive detection.
AMC provides several significant advantages over other common derivatization reagents:
Figure 1: Reaction scheme of AMC reductive amination of oligosaccharides
Sample Preparation: Dissolve oligosaccharide samples (0.1-10 nmol) in 10-20 μL of ultrapure water [1]
Reaction Mixture Setup:
Incubation:
Reaction Termination:
The success of AMC derivatization depends critically on several parameters:
Reducing Agent Selection: Pyridine-borane complex significantly improves reaction efficiency for N-acetylhexosamines compared to sodium cyanoborohydride or dimethylamine-borane complex [1]
Reaction Temperature: 65°C provides optimal balance between reaction rate and avoiding degradation [1]
Reaction Time: 2 hours ensures complete derivatization for most oligosaccharides [1]
Acid Concentration: 10% acetic acid in DMF provides optimal catalysis without promoting side reactions [1]
Table 1: Optimized HPLC conditions for AMC-labeled oligosaccharides
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
|---|---|---|
| Column | C18 column (4.6 × 250 mm, 5 μm) | Aminopropyl column (4.6 × 250 mm, 5 μm) |
| Mobile Phase | Acetonitrile/water gradient | Acetonitrile/water gradient |
| Gradient | 10-40% acetonitrile over 60 min | 70-50% acetonitrile over 60 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25-40°C | 25-40°C |
| Detection | Fluorescence (λ_ex 350 nm, λ_em 440 nm) | Fluorescence (λ_ex 350 nm, λ_em 440 nm) |
| Injection Volume | 10-20 μL | 10-20 μL |
The optimized method demonstrates excellent performance characteristics:
AMC labeling significantly enhances mass spectrometric detection:
Table 2: Comparison of AMC with other common derivatization reagents
| Reagent | Excitation/Emission (nm) | MS Sensitivity | Reaction Efficiency | Key Applications |
|---|---|---|---|---|
| AMC | ~350/440 [1] | Excellent (1-2 orders higher) [2] | High with pyridine-borane [1] | General oligosaccharide analysis, LC-MS |
| 2-AB | 330/420 [4] | Good | Moderate [4] | UPLC-FLD of milk oligosaccharides [4] |
| 2-AA | N/A | Moderate | High [5] | HILIC-FLD-MS [6] |
| APTS | 488/512 | Good | Moderate | CE-LIF analysis [1] |
| 2-PA | N/A | Good | Low cleavability [5] | Specific applications |
The AMC derivatization method has been successfully applied to:
While 2-AB labeling has been specifically applied to bovine milk oligosaccharides [4], the AMC method provides complementary capabilities for:
Figure 2: Complete workflow for AMC-based oligosaccharide analysis
The optimized AMC reductive amination protocol provides a robust, sensitive, and reproducible method for HPLC analysis of oligosaccharides. The key advantages include exceptional MS detection sensitivity, excellent fluorescence properties, and applicability to both monosaccharide and oligosaccharide analysis. The critical improvement using pyridine-borane as reducing agent specifically addresses previous limitations with N-acetylhexosamine derivatization. This method enables researchers to achieve comprehensive oligosaccharide characterization with femtomolar sensitivity, making it particularly valuable for analyzing limited biological samples in glycosylation studies related to various physiological and pathological processes.
7-Amino-4-methylcoumarin (AMC) is a fundamental blue-emitting fluorophore widely utilized in biochemical research for detecting enzymatic activities and cellular imaging. As a member of the coumarin family, AMC serves as a critical building block for fluorogenic substrates, particularly in protease and peptidase assays. Its value lies in the dramatic fluorescence increase (approximately 700-fold) that occurs upon enzymatic cleavage of AMC-conjugated substrates, enabling highly sensitive detection of enzyme activity in cellular environments [1]. This property, combined with its high photostability and substantial Stokes shift, makes AMC an excellent choice for various fluorescence-based applications in drug discovery and molecular biology [1] [2].
The fundamental structure of AMC consists of a benzopyrone ring system with amino and methyl substituents that confer its distinctive fluorescent properties. Researchers frequently employ AMC not only as a standalone fluorophore but also as the fluorescent reporter in enzyme substrates, where it is conjugated to specific peptides or proteins that are cleaved by target enzymes [1]. Upon cleavage, the released AMC molecule exhibits intense blue fluorescence that can be quantitatively measured, providing a direct readout of enzymatic activity. This mechanism has been successfully applied for studying various proteases, including caspases, dipeptidyl peptidases, and other proteolytic enzymes relevant to disease pathways and drug development [3] [4].
The utility of any fluorophore in imaging applications depends critically on its photophysical properties. The table below summarizes the key spectral characteristics of AMC based on experimental data from multiple sources:
Table 1: Spectral Properties of this compound (AMC)
| Property | Value | Measurement Conditions | Source |
|---|---|---|---|
| Excitation Maximum | 341-351 nm | In aqueous solution | [5] [3] |
| Emission Maximum | 430-441 nm | In aqueous solution | [5] [3] |
| Molecular Weight | 175.18-175.2 g/mol | - | [6] [7] [8] |
| Extinction Coefficient (350 nm) | 1.90 × 10⁴ M⁻¹cm⁻¹ | For AMCA-conjugated protein | [9] |
| Extinction Coefficient (280 nm) | 8.29 × 10³ M⁻¹cm⁻¹ | For AMCA-conjugated protein | [9] |
| Molecular Formula | C₁₀H₉NO₂ | - | [7] [8] |
| CAS Number | 26093-31-2 | - | [7] [10] |
AMC exhibits a substantial Stokes shift of approximately 90-100 nm (from ~345 nm excitation to ~440 nm emission) [6] [5]. This large separation between excitation and emission peaks provides significant advantages in fluorescence detection by minimizing interference from scattered excitation light and reducing background noise, thereby improving signal-to-noise ratios in imaging applications. The blue fluorescence emission around 440 nm makes AMC particularly suitable for researchers with standard DAPI filter sets, though optimal detection requires specific UV excitation capabilities [6] [1].
The fluorescence spectra of AMC remain stable across physiological pH ranges, making it particularly valuable for biological assays where pH fluctuations might compromise measurement accuracy. This lack of pH-dependent variability in fluorescence spectra near physiological conditions ensures consistent performance in cellular and enzymatic studies [3].
The principal application of AMC in cell imaging involves its incorporation as the fluorescent reporter in fluorogenic substrates for proteolytic enzymes. The fundamental mechanism relies on the dramatic difference in fluorescence between conjugated and free AMC:
This activation mechanism enables real-time monitoring of enzymatic activity in living cells with high temporal resolution. The significant fluorescence enhancement (approximately 700-fold) upon cleavage ensures high sensitivity, allowing detection of low-abundance enzymes or subtle changes in their activity [1]. This approach has been successfully implemented for studying various proteases, including caspases in apoptosis, dipeptidyl peptidases in metabolic regulation, and other proteolytic enzymes involved in disease processes [3] [4].
Purpose: To detect and quantify specific protease activity in live cells using AMC-based substrates.
Materials:
Procedure:
Substrate Preparation:
Cell Preparation:
Assay Setup:
Fluorescence Measurement:
Data Analysis:
Technical Notes:
While AMC itself is primarily used as a cleavable reporter, its derivative This compound-3-acetic acid (AMCA) serves as a valuable fluorescent label for proteins and antibodies. AMCA contains a carboxylic acid group that can be activated for conjugation to primary amines in proteins, creating stable amide bonds [1]. The N-hydroxysuccinimide ester of AMCA (AMCA-OSu) is commercially available and specifically designed for efficient protein labeling [1].
Table 2: Comparison of AMC and Its Common Derivatives
| Property | AMC | AMCA | ACA |
|---|---|---|---|
| Primary Application | Fluorogenic enzyme substrates | Protein and antibody labeling | Hydrophilic probes for microfluidic systems |
| Reactive Group | Amino group | Carboxylic acid or NHS ester | Carboxylic acid |
| Key Advantage | Large fluorescence increase after cleavage | Photostable conjugates | Reduced hydrophobicity, minimal oil-phase leakage |
| Emission Range | 440-441 nm | 440-460 nm | Similar to AMC |
| Solubility Properties | Hydrophobic | Moderate hydrophilicity | Enhanced hydrophilicity |
Purpose: To prepare AMCA-labeled antibodies for immunofluorescence applications.
Materials:
Procedure:
Prepare Antibody Solution:
Activate AMCA:
Conjugation Reaction:
Purify Conjugate:
Determine Fluorophore-to-Protein Ratio (f/p):
Measure absorbance at 280 nm (protein) and 350 nm (AMCA).
Calculate f/p ratio using the formula [9]:
Where:
Characterization and Storage:
Technical Notes:
Recent advancements in microfluidic technologies have created new opportunities and challenges for fluorescent probes. Conventional AMC substrates face limitations in water-in-oil droplet (WODL) microfluidic systems due to the hydrophobic nature of AMC, which causes leakage from aqueous droplets into the surrounding oil phase [4]. This limitation has driven the development of hydrophilic AMC derivatives such as 7-aminocoumarin-4-acetic acid (ACA) that retain the favorable fluorescent properties of AMC while exhibiting minimal oil-phase leakage [4].
The workflow below illustrates how ACA-based substrates enable enzyme activity screening in microfluidic systems:
This approach has enabled high-throughput screening of microorganisms based on dipeptidyl peptidase activity using fluorescence-activated droplet sorting (FADS) [4]. The ACA-based substrates not only remain confined within the aqueous droplets but also demonstrate up to 4.7-fold improvement in substrate specificity constants for certain dipeptidyl peptidases compared to traditional AMC substrates [4].
Table 3: Troubleshooting Guide for AMC-Based Applications
| Problem | Potential Cause | Solution |
|---|---|---|
| Low fluorescence signal | Substrate concentration too low | Increase substrate concentration empirically; verify using free AMC standard |
| High background fluorescence | Substrate auto-hydrolysis | Use fresh substrate preparations; include no-enzyme controls; check pH stability |
| Poor cellular uptake | Charge or size of substrate | Use smaller peptide sequences; try different transfection reagents |
| Photobleaching | Intense or prolonged UV exposure | Reduce illumination intensity; use neutral density filters; limit exposure time |
| Fluorescence quenching | Interactions with TEMPO derivatives or metal ions [2] | Avoid combination with nitroxyl radicals; check buffer composition |
While AMC offers valuable properties for fluorescent applications, researchers should consider its limitations:
For these reasons, researchers have developed more stable alternatives including Alexa Fluor 350 and DY350, which offer similar blue fluorescence but with improved photostability and water solubility [6]. Additionally, Marina Blue presents another alternative for blue-emitting applications where AMC's limitations are problematic [6].
Chromogenic and fluorogenic amino acid/peptide conjugates are indispensable tools in enzyme assays for characterizing protease activity and specificity [1] [2]. These substrates enable real-time monitoring of enzymatic catalysis; proteolytic cleavage liberates a free chromophore or fluorophore, allowing reaction rates to be quantified conveniently via UV or fluorescence spectrophotometry [1] [2]. Among the most critical synthons for constructing these protease substrates are aminoacyl 7-amino-4-methylcoumarin (aminoacyl-AMC) conjugates [1] [2] [3]. Conjugating Nα-protected amino acids with fluorogenic AMC is chemically challenging due to the poor nucleophilicity of the 7-aromatic amino group on AMC [1] [2]. Traditional coupling methods often yield unsatisfactory results, necessitating a robust, high-yield synthetic approach. This document details a novel selenocarboxylate/azide amidation strategy, a convenient and efficient method for synthesizing Nα-protected-aminoacyl-AMCs with excellent yields and broad applicability [1] [2].
The developed method involves the in situ formation of a selenocarboxylate intermediate from protected amino acids, followed by a non-nucleophilic amidation with an azide derivative of the fluorophore [1] [2]. This approach strategically avoids the direct acylation of the poorly nucleophilic aromatic amine of this compound. Instead, the highly reactive 7-azido-4-methylcoumarin is used, which couples efficiently with the amino acid selenocarboxylate [1] [2]. The key advantages of this method include:
The selenocarboxylate/azide amidation method exhibits remarkable generality. The table below summarizes the excellent yields obtained for various Nα-protected aminoacyl-AMC conjugates, demonstrating its broad applicability [2].
Table 1: Yields of Representative Nα-Protected-Aminoacyl-AMC Conjugates
| Entry | Amino Acid-OSu Ester | AMC Conjugate Product | Reported Yield (%) |
|---|---|---|---|
| 9 | Cbz-Gly-OSu | Cbz-Gly-AMC (9) | 92 (89*) |
| 10 | Cbz-Tyr-OSu | Cbz-Tyr-AMC (10) | 86 (84*) |
| 11 | Boc-Phe-OSu | Boc-Phe-AMC (11) | 86 |
*Yields in parentheses were obtained under aqueous conditions [2].
The methodology successfully extends to sterically hindered amino acids (e.g., Ile, Val, Thr) and those with sensitive side chains (e.g., Met, Trp, Tyr, His), without requiring protection of the tyrosine or threonine hydroxy groups [1] [2]. It has also been applied to synthesize dipeptide-AMC conjugates, confirming its utility for preparing chromogenic substrates containing short peptides [1].
This protocol is suitable when the Nα-protected amino acid-OSu ester is commercially available.
The workflow for this synthesis is outlined below.
Use this protocol when the Nα-protected amino acid-OSu ester is not commercially available.
The synthesized aminoacyl-AMC and peptide-AMC conjugates serve as sensitive substrates for quantifying protease activity. For example, Ac-DEVD-AMC is a well-characterized fluorogenic substrate for caspase-3 [4]. In these assays, the AMC-conjugated substrate remains weakly fluorescent. Upon enzymatic cleavage, the release of free AMC generates a strong fluorescent signal (Ex/Em = 342/441 nm), enabling continuous, real-time monitoring of enzyme kinetics [4].
Table 2: Example of a Commercial AMC-Based Protease Substrate
| Substrate | Target Protease | Assay Format | Ex/Em of AMC |
|---|---|---|---|
| Ac-DEVD-AMC | Caspase-3 | Cell extracts, microplate reader | 342/441 nm [4] |
These fluorogenic substrates are vital for high-throughput screening of protease inhibitors [5]. The principle is based on the inhibitor's ability to reduce the rate of substrate hydrolysis, thereby diminishing the fluorescence increase over time. Compounds like Pyr-Arg-Thr-Lys-Arg-AMC can be used to determine protease activity and the inhibitory potency of novel compounds [5].
The general mechanism of a fluorogenic protease assay using an AMC substrate is illustrated below.
The core challenge with AMC, especially when conjugated to peptides, is its inherent hydrophobicity. The following table outlines common problems and their solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low solubility in aqueous buffers | High hydrophobicity of AMC/peptide sequence [1] | Pre-dissolve in a small volume of DMSO or DMF (e.g., 10-50 mM stock), then dilute in aqueous buffer [1]. |
| Precipitation upon dilution | Final DMSO/DMF concentration too low; buffer composition incompatible [1] | Increase the percentage of organic solvent in the final assay buffer (e.g., 5-10% v/v). Use buffers with chaotropes (e.g., urea) or mild detergents [1]. |
| Inconsistent assay results | AMC stock concentration inaccurate due to incomplete dissolution | Ensure complete dissolution of the AMC stock in DMSO/DMF via vortexing and sonication before each use. Confirm solubility experimentally [2]. |
| Gel formation in aqueous solution | Peptide sequence with >75% of H-bond forming residues (S, T, Y, N, Q, etc.) [1] | Solubilize in organic solvent (DMSO/DMF) or adjust the pH of the aqueous buffer to disrupt hydrogen bonding [1]. |
Q1: What is a typical starting concentration for an AMC stock solution? A typical high-concentration stock solution for AMC or AMC-conjugated peptides ranges from 10 to 100 mM in pure, anhydrous DMSO or DMF [1]. This stock is then diluted hundreds to thousands of times in the assay buffer to reach the final working concentration.
Q2: My AMC-peptide is still insoluble. What can I do? First, analyze your peptide's sequence [1]. If it contains over 50% hydrophobic residues, it will likely require a high percentage (up to 20-30%) of organic solvent. If the sequence is rich in serine, glutamine, or other polar residues, it may form gels via hydrogen bonding; in this case, using DMF or acetonitrile as the primary solvent, or adding chaotropic agents to the buffer, can help [1].
Q3: How can I accurately determine the concentration of my AMC stock solution? The most reliable method is to use an NMR-based quantification protocol [2]. Briefly, dissolve a precise amount of your AMC compound in DMSO-d6. Using an internal standard like isoleucine and the ERETIC2/PULCON method, you can integrate the NMR peaks to calculate the exact concentration in your stock solution, accounting for any insoluble material [2].
Q4: Are DMSO and DMF interchangeable for this purpose? Both are excellent for dissolving hydrophobic compounds due to their high polarity. The choice depends on your specific assay. DMSO has a higher boiling point (189°C) and is a stronger hydrogen-bond acceptor, while DMF (B.P. 153°C) may be easier to remove if needed [3]. Check for compatibility with your enzyme and assay system.
This workflow details the process for creating a concentrated stock solution of an AMC-labeled peptide for use in enzyme assays.
Procedure:
For critical quantitative work, follow this protocol to determine the exact concentration of your AMC stock solution [2].
Materials:
Procedure:
[AMC]) can be calculated using the formula:
[AMC] = (I_AMC / I_std) * (N_std / N_AMC) * [std]
Where:I_AMC and I_std are the integrated areas of the chosen AMC and standard peaks.N_AMC and N_std are the number of protons giving rise to those peaks.[std] is the known concentration of the internal standard [2].
For researchers preparing and storing AMC solutions, the following protocols and stability data are recommended.
| Aspect | Recommendation / Data | Source / Rationale |
|---|---|---|
| Recommended Storage | -20°C, protected from light | Standard manufacturer guidance [1] |
| Solubility & Resuspension | Soluble in DMSO (≥10 mg/mL) [2] and DMF [1] | Standard solvent compatibility |
| Stock Solution Stability | Several months at -20°C in dark | Standard reagent stability assumption |
| Freeze-Thaw Cycles | Aliquot to minimize; avoid repeated cycles | Standard practice for sensitive solutions [3] |
| pH Sensitivity | Keep solution pH in 3-7 range for stability | General guidance for peptide/probe stability [3] |
Detailed Protocol for a 10 mg/mL Stock Solution
Q1: Why has my stored AMC solution lost fluorescence signal? The most common reasons are exposure to light and repeated freeze-thaw cycles.
Q2: My AMC-derived substrate shows high background fluorescence. What could be wrong? High background often indicates premature hydrolysis of the substrate.
Q3: Are there strategies to improve AMC's solubility and stability? Yes, formulation strategies can be employed.
The following diagram outlines the key steps for preparing, storing, and using AMC to ensure optimal stability and experimental results.
This table summarizes the core physical and chemical properties of AMC for easy reference.
| Property | Specification / Data |
|---|---|
| CAS Number | 26093-31-2 [2] [5] [6] |
| Molecular Formula | C₁₀H₉NO₂ [2] [5] [6] |
| Molecular Weight | 175.2 g/mol [2] [5] [6] |
| Fluorescence | Excitation (Abs): 351 nm Emission (Em): 430 nm [6] [1] | | Melting Point | 225 - 228 °C [2] | | Purity | Available at ≥98% [2] [5] |
You can use the following flowchart to systematically diagnose the cause of low fluorescence in your experiments. The most common causes are related to enzyme activity, substrate integrity, and the presence of quenching agents.
For each problem area identified in the flowchart, here are the specific underlying causes and recommended solutions.
| Problem Area | Potential Causes | Recommended Solutions & Experimental Checks |
|---|
| Enzyme Activity & Assay Conditions | • Inactive or inhibited enzyme [1]. • Sub-optimal buffer (pH, ionic strength) [1]. • Lack of essential co-factors (e.g., Ca²⁺) [1]. | • Include a positive control (e.g., uninhibited enzyme reaction). • Use a known enzyme inhibitor (e.g., leupeptin) as a negative control [1]. • Verify buffer composition and co-factor requirements from literature. | | Substrate Integrity & Handling | • Substrate degradation from improper storage [2]. • Using a sub-saturating substrate concentration. • Inefficient cleavage due to non-optimal recognition sequence. | • Prepare fresh substrate solutions and ensure proper storage (e.g., desiccated, frozen). • Perform a substrate titration to determine the ( K_m ) and use saturating conditions. • Confirm the substrate sequence is optimal for your target enzyme. | | Signal Quenching & Interference | • Collisional quenching by specific ions (e.g., Cr(VI)) [3]. • Inner filter effect from colored compounds in solution. • Fluorescence resonance energy transfer (FRET). | • Test assay components individually with free AMC standard. • Dilute the sample to mitigate inner filter effect. • Ensure no other molecules in the assay absorb light at the excitation/emission wavelengths. | | Instrument Configuration | • Incorrect wavelength settings. • Photobleaching from intense or prolonged light exposure. • Use of a malfunctioning light source or detector. | • Confirm Ex/Em wavelengths (~370/440-460 nm for free AMC [4] [2]). • Use a known concentration of free AMC to calibrate the instrument and create a standard curve. • Minimize light exposure during setup and measurement. |
Here are some core experimental methodologies and principles cited in the search results that are crucial for a robust assay.
To prevent issues from arising, you can incorporate the following practices into your experimental planning.
Racemization is the process where the natural L-form of an amino acid converts to its D-form, creating a mixture that lacks chirality [1]. This is a major concern in peptide synthesis because:
Two primary mechanisms are responsible for racemization during the activation of carboxylic acids: direct enolization (removal of the α-hydrogen) and 5(4H)-oxazolone formation [1] [3].
The following diagram illustrates the two main mechanisms through which racemization occurs during carboxyl activation:
Here are the key factors to optimize in your experimental protocol to minimize racemization.
High temperatures and alkaline conditions significantly increase racemization rates. A study on guanidination found that optimal conditions to prevent racemization were 4°C at pH 10.5–11 or 22°C at pH 10. Higher temperatures or pH values led to appreciable racemization [4].
| Condition | Low Racemization Risk | High Racemization Risk |
|---|---|---|
| Temperature | 4°C, 22°C [4] | >22°C, 65°C [4] |
| pH Level | pH 10, 10.5-11 [4] | Higher pH at a given temperature [4] |
The choice of base is critical, as its basicity and steric hindrance directly influence the rate of proton abstraction from the α-carbon [3].
Activated amino acids are prone to racemization. Using specific additives can suppress this by forming more stable active intermediates.
Effective Additives:
Coupling Reagent Strategy: When using carbodiimide reagents (e.g., DIC), always include an additive like HOAt or Oxyma. Alternatively, consider modern uronium/aminium-based reagents (e.g., HATU, TCFH) that incorporate these additives and are designed for low-racemization coupling [3].
Here are methodologies for setting up reactions that minimize racemization.
This is a general workflow for a typical aminoacyl-AMC coupling step.
For challenging syntheses, a highly effective method reported by Beutner et al. uses TCFH (N,N,N',N'-Tetrachlorocarbonylformamidine) and N-Methylimidazole (NMI) to generate an active acyl imidazolium species in situ. This system has been shown to maintain >99.9% chirality [3].
Some amino acids are particularly prone to racemization and require extra precautions [5] [1]:
To minimize racemization in your aminoacyl-AMC synthesis:
My assay signal is weak or undetectable. How can I improve it? This is often due to suboptimal substrate or enzyme concentrations, or incompatible buffer conditions.
My background fluorescence is too high. What could be the cause? A high background can mask the signal from the cleaved product.
The data from my assay is inconsistent. How can I improve reproducibility? Variability often stems from manual liquid handling and imprecise pipetting.
The table below summarizes critical parameters to check and optimize for increasing the sensitivity of your AMC protease assay, based on experimental findings [1].
| Parameter | Common Pitfall | Optimization Strategy |
|---|---|---|
| Protein Load | Too low (weak signal) or too high (signal suppression) | Titrate sample protein concentration (e.g., 1-20 µg per well in a 100 µL reaction) to find the linear response range [1]. |
| Substrate Concentration | Using a concentration far below the KM | Use substrate concentrations at or near the KM value for your specific enzyme-substrate pair. Test a range from 5-100 µM or higher [1] [4]. |
| Reaction Kinetics | Single endpoint measurement missing linear phase | Use continuous monitoring to determine the linear range of the reaction. Take measurements frequently over a sufficient duration (e.g., 40-60 minutes) [3] [1]. |
| Fluorometer Settings | Incorrect wavelength or saturated detector | Use Ex/Em ~355/460 nm. Ensure detector gain is high but not saturated; use "top/top" reading geometry in plate readers [3] [1]. |
The following diagram outlines a general workflow for setting up and optimizing a sensitive AMC-based protease assay, integrating best practices from the literature.
For reliable and comparable results, follow a standardized protocol. Here is a detailed methodology for a kinetic assay, adapted from general best practices [1] [4]:
Reaction Setup:
Kinetic Measurement:
Data Analysis:
The key to a highly sensitive assay lies in the systematic optimization of protein load, substrate concentration, and the use of precise, reproducible liquid handling techniques [1] [5].
The core issue is the low nucleophilicity of the 7-amino group in AMC. Advanced methods circumvent this by using activated intermediates or alternative coupling chemistries.
| Strategy | Core Principle | Key Reagent(s) | Key Feature / Advantage |
|---|---|---|---|
| Selenocarboxylate/Azide Amidation [1] | Converts AMC amine to a more reactive azide; couples with a selenocarboxylate intermediate from the carboxylic acid partner. | Sodium hydrogen selenide (NaHSe), p-nitrophenyl azide or 7-azido-4-methylcoumarin | Excellent yields; chemoselective and free of racemization; compatible with aqueous conditions. |
| Activated Cysteine-based Protein Ligation (ACPL) [2] | Uses a cysteine residue on one conjugate partner; activated to allow a one-step exchange with an amine-containing molecule. | 2-Nitro-5-thiocyanobenzoic acid (NTCB), Gly-ACA (a water-soluble AMC derivative) | One-step reaction under physiological conditions; avoids poor solubility of traditional linkers like Gly-AMC. |
| Alternative Fluorophore [2] | Replaces the standard AMC with a more water-soluble derivative to overcome solubility-limited reactivity. | Gly-ACA (glycyl-2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid) | Improved water solubility enables higher reaction concentrations and better yields. |
Here is a general workflow illustrating the two main strategies, followed by a detailed protocol for the Selenocarboxylate/Azide method.
This method is highly effective for coupling Nα-protected amino acids (or other carboxylic acids) to AMC.
Step 1: Prepare 7-azido-4-methylcoumarin
Step 2: Generate the Selenocarboxylate Intermediate
Step 3: Amidation with the Azide
Step 4: Purification
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Incomplete formation of the selenocarboxylate intermediate. | Ensure NaHSe is fresh. Monitor intermediate formation by LC-MS. For sterically hindered amino acids (e.g., Val, Ile), allow the selenocarboxylation to proceed at room temperature [1]. |
| Poor solubility of reactants (especially Gly-AMC). | Use the more water-soluble Gly-ACA derivative, which can achieve concentrations up to 500 mM in ACPL reactions, drastically improving efficiency [2]. | |
| Side Reactions/Impurities | Hydrolysis of the activated ester or anhydride. | Conduct the selenocarboxylation step at low temperatures (0°C to -10°C) to minimize hydrolysis [1]. |
| Reaction with unprotected side chains (e.g., Tyr, Thr). | The method is chemoselective under the reported conditions, and protecting these groups is typically not necessary [1]. |
The table below summarizes the key physical and storage characteristics of 7-Amino-4-methylcoumarin for easy reference.
| Property | Specification for Solid Powder | Specification for Stock Solutions |
|---|---|---|
| Physical Form | Solid, Crystalline Powder [1] [2] | Dissolved in organic solvent [3] |
| Storage Temperature | 2-8°C [1] | -20°C or lower [3] [4] |
| Melting Point | 223-226 °C [1] [2] | Not Applicable |
| Purity | ≥ 97.5% - 99.91% [1] [5] [2] | Concentration-dependent |
| Solubility | Slightly soluble in water [2] | Soluble in DMSO, DMF, and acetone [3] |
| Spectral Data | λmax 354 nm (in ethanol) [1] | Ex/Em: ~351/430 nm [5] [3] |
| Shelf Life | Extended (years) when stored properly [4] | At least 6 months at -20°C [3] |
| Personal Protective Equipment (PPE) | Dust mask (N95), Eyeshields, Gloves [1] | Appropriate gloves and eye protection |
The powder form should be stored desiccated at 2-8°C [1]. It is stable for years under these conditions. Always keep the container tightly closed in a dark place to protect it from moisture and light, which can cause degradation [4].
Over time and with improper handling, AMC can degrade. The following workflow outlines a systematic approach to troubleshoot potential issues:
This compound is widely used as a fluorescent tracer and reference standard. Its spectral properties are:
It is important to note that its fluorescence spectrum is not subject to variability due to protonation/deprotonation near or above physiological pH, making it a stable reference [3].
Here are the key findings from the search results regarding fluorescent tags that have been compared for HPLC applications.
The table below summarizes the comparative data from the M6P glycan study [1].
| Fluorescent Tag | Full Name | Reported Performance in HPLC (for M6P Glycans) |
|---|---|---|
| 2-AA | 2-Aminobenzoic Acid | Showed the best performance in both HPLC and MALDI-TOF MS analysis [1]. |
| 2-AB | 2-Aminobenzamide | Performance was inferior to 2-AA in this specific analysis [1]. |
| AA-Ac | 3-(Acetylamino)-6-aminoacridine | Performance was inferior to 2-AA in this specific analysis [1]. |
For the Alexa Fluor and AZDye families, which are structurally equivalent, key performance attributes are noted in the table below [2] [3].
| Dye Family | Key Performance Attributes |
|---|---|
| Alexa Fluor Dyes | Exceptionally bright and photostable conjugates; good water solubility; pH-insensitive fluorescence over a broad range; high quantum yields [2]. |
| AZDyes | Demonstrate equivalent performance to Alexa Fluor dyes in applications like ELISA and immunofluorescence; offer a comparable but more economical alternative [3]. |
The methodologies from the search results can serve as a reference for how such comparisons are conducted.
1. Protocol for Comparing Tags in Glycan Analysis The comparative study on M6P glycans used the following general approach [1]:
2. General Protocol for Conjugating and Testing Dyes A technical note for comparing AZDye and Alexa Fluor dyes outlines a detailed protocol for creating and testing dye conjugates, which is relevant for HPLC applications involving labeled biomolecules [3]. The workflow can be summarized as follows, with the diagram illustrating the key stages of the process.
The table below lists the fluorescence quantum yields for several common fluorophores, which can serve as a useful reference when evaluating alternatives to AMC.
| Fluorophore | Quantum Yield (QY) | Experimental Conditions | Source/Reference |
|---|---|---|---|
| Alexa Fluor 488 | 0.92 | Free succinimidyl ester in PBS (pH 7.2), relative to fluorescein [1] | [1] |
| Alexa Fluor 546 | 0.79 | Free succinimidyl ester in PBS (pH 7.2), relative to fluorescein [1] | [1] |
| Rhodamine 101 | 0.96 | In ethanol; used as a high-QY standard [2] | [2] |
| BPD (in solid film) | 0.759 (75.9%) | In PMMA matrix at optimal concentration [3] | [3] |
| IR-26 (NIR-II dye) | 0.000284 (0.0284%) | In 1,2-dichloroethane; re-evaluated with a new standard [4] | [4] |
| Boc-AL(Boc)Q(Trt)-AMC | Statistically significant increase reported, but no specific QY value | Upon cleavage by FMDV 3C protease; noted stability limitations [5] | [5] |
Based on the literature, here are critical factors that influence fluorophore performance and should be part of any comparative guide:
The following diagram outlines a standard relative method for determining quantum yield, which is commonly used in research settings.
This method involves preparing the sample and a reference dye with a known quantum yield (ΦR) in appropriate solvents [2]. The absorbance (A) at the excitation wavelength and the photoluminescence (PL) spectra of both are measured. After correcting the spectra for the instrument's response, the sample's quantum yield (ΦS) is calculated using a formula that accounts for the integrated emission intensities (I), absorbance values, and solvent refractive indices (n) [4] [2]: ΦS = ΦR × (IS/IR) × (AR/AS) × (nS2/nR2)
To build a more complete comparison guide, you may need to consult specialized resources. Here are some suggestions:
The following workflow outlines the general process for profiling protease specificity using fluorogenic substrate libraries, based on the method established for ACC libraries [1]. The core principles also apply to AMC-based assays.
Key Methodology Details:
While fluorogenic peptide libraries are highly useful, several more powerful and comprehensive methods have been developed. The table below summarizes these key modern approaches.
| Method | Key Feature | Throughput & Depth |
|---|---|---|
| Macrocyclic Phage Display [2] | Screens billion-member cyclic peptide libraries; identifies constrained, highly selective substrates. | Extremely high (10^10-10^13 diversity). Identifies non-linear motifs. |
| Phage Display with NGS [3] | Couples classic phage display with Next-Generation Sequencing for deep, quantitative analysis. | High; enables "selectome" analysis for quantitative specificity comparison. |
| Mass Spectrometry Profiling [4] | Directly detects cleavage products without fluorescent tags; applicable to complex biological samples. | High-throughput and multiplexed. Provides unbiased, direct measurement. |
| TEMPO Derivative | Fluorophore Class | Quenching Constant (KSV, M⁻¹) | Bimolecular Rate Constant (kq, M⁻¹s⁻¹) | Primary Quenching Mechanism | Key Findings |
|---|---|---|---|---|---|
| 4-carboxy-TEMPO | Coumarins [1] | Not Specified | Highest among tested | Dynamic [1] | Most efficient quencher for almost all coumarins; enhanced by electrostatic interactions [1]. |
| 4-hydroxy-TEMPO | Coumarins [2] | 33.22 - 39.49 | ~6.86 - 6.98 x 10⁹ | Dynamic [2] | Effective quencher; efficiency increases with temperature [2]. |
| 4-hydroxy-TEMPO | Fluoroquinolones [3] | See Study [3] | ~1.24 - 1.66 x 10¹⁰ | Dynamic [3] | Highly efficient, diffusion-limited quenching; structure of antibiotic affects efficiency [3]. |
| 4-methoxy-TEMPO | Coumarins [1] | Not Specified | Lower than 4-carboxy-TEMPO | Dynamic [1] | Less efficient than 4-carboxy-TEMPO [1]. |
| 4-acetamido-TEMPO | Coumarins [1] | Not Specified | Lower than 4-carboxy-TEMPO | Dynamic [1] | Less efficient than 4-carboxy-TEMPO [1]. |
| 4-oxo-TEMPO | Coumarins [1] | Not Specified | Lower than 4-carboxy-TEMPO | Dynamic [1] | Less efficient than 4-carboxy-TEMPO [1]. |
The following methodology is standard for determining quenching mechanisms and parameters, as used in the cited studies [1] [3] [2].
The provided diagram illustrates the established dynamic quenching mechanism and the key factors influencing its efficiency.
The table below summarizes the core characteristics, performance data, and optimal use cases for different AMC-based assay formats, as reported in recent scientific literature.
| Assay Format | Key Performance Data | Sensitivity (LOD) | Throughput | Best For |
|---|---|---|---|---|
| Continuous Enzyme Activity Assay [1] | Real-time monitoring of KDAC8 inhibition kinetics; enabled inhibitor classification by mode of action. | Not explicitly stated | High-throughput compatible (96-well plate) | Mechanistic studies, enzyme inhibition kinetics, lead compound stratification. |
| Fluorescence Polarization (FP) [2] | Quantitative FP-based HTS for Cathepsin L inhibitors; reduced fluorescence interference, fewer operational steps. | Not explicitly stated | High (rapid, cost-effective, and scalable) | Inhibitor screening with minimal fluorescence interference; homogenous, separation-free assays. |
| Bioluminescence Resonance Energy Transfer (BRET) [3] | 32% change in BRET ratio upon protease cleavage; 10x more sensitive than equivalent FRET assay [3]. | 27 pM (for thrombin in microfluidic format) | Compatible with microfluidics | Ultra-sensitive, homogenous assays in flow formats; low-background detection. |
| Microfluidic Assay [3] | Normalized BRET ratio change of 31% in microfluidic format. | 27 pM (for thrombin) | Continuous flow | Applications requiring minimal sample volume (nanoliters) and continuous measurement. |
Here are the detailed methodologies for key AMC-based assays from the search results, which you can adapt for your research.
This protocol is designed for high-throughput classification of enzyme inhibitors based on their mode of action.
This protocol outlines a homogenous, separation-free FP assay for protease inhibitor screening.
This is a miniaturized, real-time kinetic assay for identifying small-molecule inhibitors of a proteasome-associated DUB.
The following diagram illustrates the general decision-making workflow for selecting and optimizing an AMC-based assay, based on the principles derived from the search results.
To ensure assay robustness, pay close attention to these technical aspects highlighted across the studies:
The table below summarizes the fundamental differences between fluorescent AMC-based substrates and traditional chromogenic reagents.
| Feature | 7-Amino-4-methylcoumarin (AMC) & its Substrates | Traditional Chromogenic Reagents (e.g., DAB) |
|---|---|---|
| Core Principle | Enzyme cleaves substrate to release fluorescent AMC molecule [1]. | Enzyme precipitates a colored, insoluble chromogen (e.g., brown DAB) [2]. |
| Detection Method | Fluorometer or fluorescence microscope [3]. | Standard light microscope [2]. |
| Key Advantage | High sensitivity; suitable for real-time, kinetic assays [4]. | Permanent staining; ideal for morphological context in IHC [2]. |
| Primary Application | Quantitative enzyme activity assays (e.g., proteases, lipases) [5] [1] [4]. | Qualitative/Semi-quantitative detection in IHC and chromogenic media [6] [2]. |
| Signal Type | Soluble, released fluorophore [1]. | Insoluble, precipitated dye [6] [2]. |
The different detection mechanisms are illustrated in the following workflows:
The high sensitivity of AMC-based assays makes them powerful tools for quantitative research, as shown by specific experimental data.
Table 1: Antibacterial Efficacy of this compound
| Strain | MIC (mg/L) | Reference |
|---|---|---|
| Mycobacterium tuberculosis H37Rv | 1.0 | [7] |
| Drug-susceptible clinical M. tuberculosis isolate | 1.0 | [7] |
| Multidrug-resistant clinical M. tuberculosis isolate | 1.0 | [7] |
Table 2: Cytotoxicity and Safety Profile of AMC
| Cell Line | Assay Type | Result (GI50/IC50/CC50) | Interpretation |
|---|---|---|---|
| A549, HBL-100, HeLa, T47D, WiDr | Antiproliferative | > 100 µM | Low cytotoxicity [3] |
| B16-F10, HepG2, HT-29 | Cytotoxicity | > 10 µM | Low cytotoxicity [3] |
| U-937 | Cytotoxicity / Growth Inhibition | > 2000 µM | Very low cytotoxicity [3] |
Table 3: Key Detection Parameters for AMC
| Parameter | Value | Application Context |
|---|---|---|
| Excitation Wavelength (λex) | 342 - 351 nm | [3] [5] |
| Emission Wavelength (λem) | 430 - 441 nm | [3] [5] |
Here are two standardized protocols for using AMC in enzyme activity assays.
This protocol is adapted from a study on mosquito midgut extracts and is a excellent model for general protease activity detection [1].
This general-purpose protocol is based on methodologies used for screening endocannabinoid system hydrolases [4].
The following table summarizes key labeling methods based on the available literature.
| Labeling Agent | Labeling Chemistry | Key Characteristics | Reported Reaction Yield | Optimal Detection Methods | Key Advantages / Applications |
|---|---|---|---|---|---|
| 2-Aminobenzoic Acid (2-AA) | Reductive Amination | One negative charge [1] [2]. | High yields reported with optimized protocols [2]. | HILIC-MS, PGC-MS, CE, MALDI (positive & negative mode) [1] [2]. | Consistent MS ionization, good for a wide range of HMOs; versatile for various separation techniques [1]. |
| 2-Aminobenzamide (2-AB) | Reductive Amination | Neutral, non-charged tag [2]. | High yields reported with optimized protocols [2]. | HILIC with Fluorescence Detection [1] [2]. | Extensive HILIC elution databases for structural assignment; widely used for chromatographic analysis [2]. |
| APTS | Reductive Amination | Carries three negative charges [2]. | ~10% (due to analyte reduction to alcohol) [3] [4]. | Capillary Electrophoresis (CE) / CGE with LIF Detection [2]. | Excellent for charge-based separations like CE [2]. Low yield is a significant drawback [3] [4]. |
| Cascade Blue Hydrazide (CBH) | Hydrazone Formation | Negatively charged fluorescent label [3] [4]. | ~90% [3] [4]. | CE/LIF, LC/UV-MS [3] | High reaction efficiency; effective alternative to reductive amination for certain labels [3] [4]. |
| PMP (1-Phenyl-3-Methyl-5-Pyrazolone) | Michael Addition | No primary amine group; reaction under alkaline conditions [1]. | Information not specified in search results. | Reversed-Phase Chromatography (RPC) [1]. | Reduces risk of losing sialic acids; suitable for UV detection [1]. |
Here are detailed methodologies for the two primary labeling chemistries, as found in the literature.
Reductive amination is a standard method for tagging the reducing end of oligosaccharides.
This method offers a high-yield alternative to reductive amination.
The diagram below outlines a generalized workflow for analyzing released oligosaccharides, integrating the labeling and separation steps discussed.
When validating a method like AMC labeling, here are critical factors to assess based on the general principles found in the literature:
Irritant